molecular formula C9H6F5NO2 B5881304 n-(3-(Difluoromethoxy)phenyl)-2,2,2-trifluoroacetamide

n-(3-(Difluoromethoxy)phenyl)-2,2,2-trifluoroacetamide

Cat. No.: B5881304
M. Wt: 255.14 g/mol
InChI Key: KBDJEICCGHXHQX-UHFFFAOYSA-N
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Description

N-(3-(Difluoromethoxy)phenyl)-2,2,2-trifluoroacetamide is a fluorinated organic compound that has garnered attention in various fields of scientific research. The presence of both difluoromethoxy and trifluoroacetamide groups in its structure imparts unique chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Difluoromethoxy)phenyl)-2,2,2-trifluoroacetamide typically involves the introduction of difluoromethoxy and trifluoroacetamide groups onto a phenyl ring. One common method is the reaction of 3-(difluoromethoxy)aniline with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Difluoromethoxy)phenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the trifluoroacetamide group, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce amines.

Scientific Research Applications

N-(3-(Difluoromethoxy)phenyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(Difluoromethoxy)phenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Difluoromethoxy)phenyl)-2,2,2-trifluoroacetamide
  • N-(4-(Difluoromethoxy)phenyl)-2,2,2-trifluoroacetamide
  • N-(3-(Trifluoromethoxy)phenyl)-2,2,2-trifluoroacetamide

Uniqueness

N-(3-(Difluoromethoxy)phenyl)-2,2,2-trifluoroacetamide is unique due to the specific positioning of the difluoromethoxy group on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers .

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F5NO2/c10-8(11)17-6-3-1-2-5(4-6)15-7(16)9(12,13)14/h1-4,8H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDJEICCGHXHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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